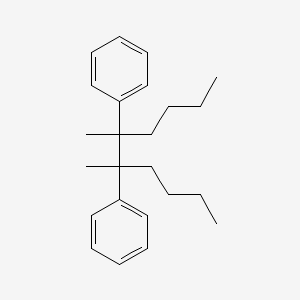![molecular formula C23H33NO4 B14233865 N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine CAS No. 823195-94-4](/img/structure/B14233865.png)
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is a synthetic compound with a complex structure that includes a dodeca-2,4-dienoyl chain attached to a D-tyrosine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine typically involves multiple steps. One common method includes:
Acyliminium Ion Allylation Reaction: This step involves the formation of an acyliminium ion, which is then subjected to allylation using a Lewis acid catalyst.
Mitsunobu Reaction: This reaction is used to introduce the dodeca-2,4-dienoyl chain onto the D-tyrosine residue.
Pd-Mediated Stille-Kelly Intramolecular Cross Coupling: This step involves the coupling of the intermediate products to form the desired compound.
CO Catalyzed Pd-Mediated Reductive N-Heterocyclization: This final step involves the reduction and cyclization of the intermediate to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tyrosine residue.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the dodeca-2,4-dienoyl chain.
Reduction: Reduced forms of the dodeca-2,4-dienoyl chain.
Substitution: Substituted tyrosine derivatives.
Scientific Research Applications
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating Enzyme Activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Interacting with DNA/RNA: The compound can interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-L-tyrosine: Similar structure but with L-tyrosine instead of D-tyrosine.
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is unique due to its specific configuration and the presence of the dodeca-2,4-dienoyl chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
823195-94-4 |
|---|---|
Molecular Formula |
C23H33NO4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2R)-2-[[(6R)-4,6-dimethyldodeca-2,4-dienoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H33NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h9-15,17,21,25H,4-8,16H2,1-3H3,(H,24,26)(H,27,28)/t17-,21-/m1/s1 |
InChI Key |
TVFBRUKGDMJDMC-DYESRHJHSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)C=C(C)C=CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
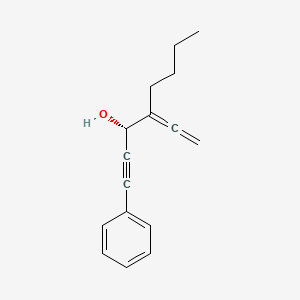
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
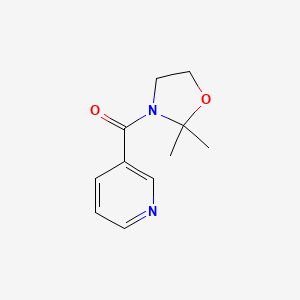
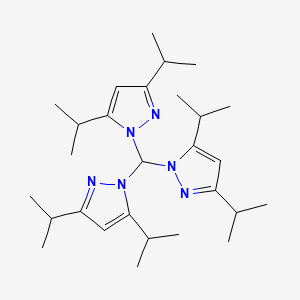
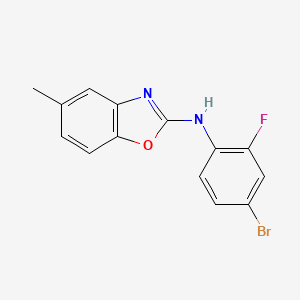
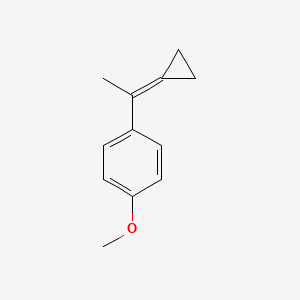

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)
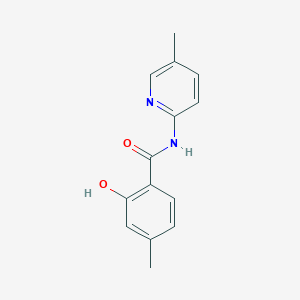
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
